6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one
説明
The compound 6-(furan-2-yl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at position 6 with a furan-2-yl group and at position 2 with a 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain. This structure combines a heterocyclic pyridazinone scaffold with a fused dihydroquinoline moiety and a furan ring, which may enhance its pharmacological profile by balancing hydrophobicity, hydrogen-bonding capacity, and structural rigidity.
Synthesis of such compounds typically involves multi-step reactions, including alkylation, condensation, and purification via column chromatography, as exemplified in pyridazinone derivative syntheses (e.g., ).
特性
IUPAC Name |
6-(furan-2-yl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-8-10-19-17(15-16)5-2-12-24(19)21(26)7-3-13-25-22(27)11-9-18(23-25)20-6-4-14-28-20/h4,6,8-11,14-15H,2-3,5,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKENYGATZBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound’s unique features are compared to similar pyridazinones, pyrimidinones, and quinolinones below:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Pyridazinone vs. Pyrimidinone/Quinolinone Cores: The pyridazin-3(2H)-one core in the target compound offers distinct electronic properties compared to pyrimidinones (e.g., ) or quinolinones ().
Substituent Effects: Furan-2-yl Group: The furan substituent at position 6 may improve solubility compared to purely aromatic groups (e.g., phenyl in Compound 9). Dihydroquinoline Chain: The 4-(6-methyl-3,4-dihydroquinolinyl)-4-oxobutyl chain introduces a rigid, planar structure with a ketone group, which could enhance lipophilicity and membrane permeability compared to shorter chains (e.g., butoxy groups in Compound 9).
Biological Activity Trends: Compounds with pyridazinone cores (e.g., Compound 9) show activity as formyl peptide receptor agonists, suggesting the target compound may interact with similar G-protein-coupled receptors.
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
